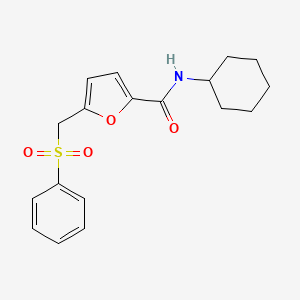
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide, also known as BFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFPC belongs to the class of sulfonylpiperidine derivatives that have been synthesized and tested for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is not well understood. However, it is believed that N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide exerts its pharmacological effects by modulating the activity of ion channels in the nervous system. Specifically, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to block the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking sodium channels, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide may reduce the excitability of neurons, leading to its analgesic, anti-inflammatory, and anticonvulsant effects.
Biochemical and Physiological Effects
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to reduce the activity of cyclooxygenase-2, an enzyme that is critical for the production of prostaglandins, which are involved in inflammation. Furthermore, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been found to reduce the activity of c-fos, a transcription factor that is involved in the regulation of gene expression in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has several advantages for lab experiments. First, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is relatively easy to synthesize, making it a readily available compound for further research. Second, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have potent pharmacological effects, making it a promising candidate for the development of new therapeutics. However, there are also some limitations to using N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments. For example, the exact mechanism of action of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is not well understood, which may limit its potential applications. Additionally, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has not been extensively studied in humans, which may limit its translational potential.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide. First, further studies are needed to elucidate the exact mechanism of action of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide, which may provide insight into its potential therapeutic applications. Second, studies are needed to investigate the safety and efficacy of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in humans, which may pave the way for its use as a new therapeutic agent. Additionally, studies are needed to investigate the potential of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in other disease models, such as cancer and neurodegenerative diseases. Finally, studies are needed to investigate the potential of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in combination with other drugs, which may enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide involves the reaction of 2-fluorobenzaldehyde with piperidine-4-carboxylic acid, followed by the addition of benzylamine and sulfonyl chloride. The resulting compound is then purified using column chromatography to obtain pure N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide. The synthesis of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is relatively straightforward and can be achieved in a few steps, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been studied extensively for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to exhibit potent analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Furthermore, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-8-4-5-9-18(17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJQMMYLTXMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)


![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)

![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)





